3-Bromo-1,4-dimethyl-7-(propan-2-yl)azulene
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Overview
Description
3-Bromo-1,4-dimethyl-7-(propan-2-yl)azulene is a derivative of azulene, a bicyclic aromatic hydrocarbon known for its deep blue color. This compound is characterized by the presence of a bromine atom at the third position, two methyl groups at the first and fourth positions, and an isopropyl group at the seventh position. It is a crystalline hydrocarbon with significant applications in various fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,4-dimethyl-7-(propan-2-yl)azulene typically involves the bromination of 1,4-dimethyl-7-(propan-2-yl)azulene. This can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes Friedel-Crafts acylation, followed by bromination and subsequent purification steps to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1,4-dimethyl-7-(propan-2-yl)azulene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized azulene derivatives .
Scientific Research Applications
3-Bromo-1,4-dimethyl-7-(propan-2-yl)azulene has diverse applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex azulene derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Azulene derivatives, including this compound, are explored for their therapeutic potential in treating various conditions.
Industry: It is used in the production of dyes and pigments due to its vibrant color
Mechanism of Action
The mechanism of action of 3-Bromo-1,4-dimethyl-7-(propan-2-yl)azulene involves its interaction with molecular targets and pathways. The bromine atom and the azulene core play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Properties
CAS No. |
90052-61-2 |
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Molecular Formula |
C15H17Br |
Molecular Weight |
277.20 g/mol |
IUPAC Name |
3-bromo-1,4-dimethyl-7-propan-2-ylazulene |
InChI |
InChI=1S/C15H17Br/c1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)16/h5-9H,1-4H3 |
InChI Key |
VJIVSYPFUBBXEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)Br |
Origin of Product |
United States |
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